7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its fused pyrazole and pyrimidine rings, which contribute to its unique chemical properties and biological activities .
Mechanism of Action
The mechanism of action, target, and biochemical pathways affected by a compound depend on its specific structure and the functional groups it contains. In general, these compounds can interact with various biological targets such as enzymes, receptors, or DNA, leading to changes in cellular processes and functions .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), are also highly dependent on the specific properties of the compound, such as its size, charge, lipophilicity, and stability . These properties can influence how the compound is absorbed into the body, distributed to different tissues, metabolized by enzymes, and finally excreted.
The result of the compound’s action can vary widely, from inhibiting or promoting specific cellular processes, to causing cell death or promoting cell survival . The specific effects depend on the compound’s mechanism of action and the type of cells or tissues it interacts with.
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and action . For example, certain compounds might be more stable and effective under acidic conditions, while others might prefer neutral or basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system.
Industrial Production Methods: Industrial production methods for this compound often utilize deep eutectic solvents (DES) due to their benign environmental impact, high yield, and scalable nature . The use of DES simplifies the work-up procedure and enhances the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the fused ring system .
Scientific Research Applications
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties.
Comparison with Similar Compounds
- 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Comparison: Compared to its similar compounds, 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique combination of amino and cyano functional groups, which enhance its chemical reactivity and biological activity . This compound’s versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
7-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-5-6(4-9)8-11-3-2-7(10)13(8)12-5/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNLYDPRFBZTEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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